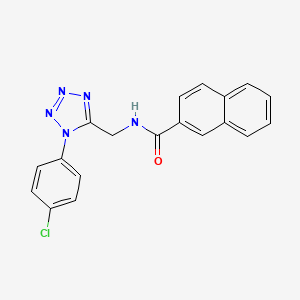

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

Computational and Electrochemical Analysis as Corrosion Inhibitors

Quinoxaline derivatives, structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, have been studied for their corrosion inhibition properties. Specifically, these derivatives were synthesized and applied as corrosion inhibitors for mild steel in acidic conditions. Through weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy, these derivatives demonstrated high corrosion inhibition efficiency, acting as mixed-type inhibitors. Surface morphology was analyzed using AFM and SEM, with theoretical parameters correlated through DFT and molecular dynamic simulations (Saraswat & Yadav, 2020).

Industrial Synthesis of Pharmaceuticals

The compound's structural analogs have been explored for improved industrial synthesis methods of pharmaceuticals such as sertraline hydrochloride, a potent antidepressant. A novel synthesis route was presented, offering advantages over previous methods in terms of yield, environmental safety, and purity required for pharmaceutical ingredients (Vukics et al., 2002).

Molecular Interaction Studies

Research into the molecular interactions of compounds structurally similar to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, specifically antagonists of the CB1 cannabinoid receptor, has provided insights into the binding interactions and development of pharmacophore models for ligands. This includes conformational analysis and 3D-quantitative structure-activity relationship models, offering a deeper understanding of the steric and electrostatic interactions essential for receptor binding and activity (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds with structural similarities have been extensively explored. For instance, N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was synthesized and characterized by various spectroscopic techniques. Its molecular structure was determined by single-crystal X-ray diffraction, with Hirshfeld surface analysis providing insights into intermolecular contacts and electrostatic potential distribution, crucial for understanding compound interactions at the molecular level (GayathriB. et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O/c20-16-7-9-17(10-8-16)25-18(22-23-24-25)12-21-19(26)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEITAVGFUOARX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-(4-{2-[ethyl(2-methylpropyl)amino]ethyl}piperidin-1-yl)acetamide](/img/structure/B2943565.png)

![4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2943568.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B2943569.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2943571.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid](/img/structure/B2943576.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2943580.png)

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)